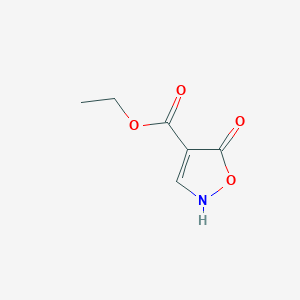

Ethyl 5-Hydroxy-4-isoxazolecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-oxo-2H-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-7-11-6(4)9/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYNOAFUGQRIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286312 | |

| Record name | Ethyl 5-Hydroxy-4-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500348-26-5 | |

| Record name | Ethyl 5-Hydroxy-4-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-hydroxy-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-Hydroxy-4-isoxazolecarboxylate

This guide provides a comprehensive technical overview of Ethyl 5-Hydroxy-4-isoxazolecarboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its chemical identity, synthesis protocols, key applications, and the scientific principles guiding its use.

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Isoxazoles are known to exhibit diverse pharmacological activities, including antibacterial, anti-inflammatory, and antifungal properties.[1] this compound, a substituted isoxazole, serves as a valuable and versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[2] Its unique electronic and structural features allow for further functionalization, making it a key intermediate for creating diverse chemical libraries for drug discovery.[2]

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of reproducible science. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number. However, it's crucial to note that this compound exists in tautomeric forms, primarily as Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate. The CAS number 500348-26-5 corresponds to the hydroxy-isoxazole form.[3]

A closely related and often-cited tautomer is Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate, which has the CAS number 73710-42-6 .[4] For the purpose of this guide, we will refer to the compound by its hydroxy-isoxazole name, while acknowledging its tautomeric nature.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | This compound | TCI[3] |

| Synonym(s) | ethyl 5-oxo-2H-1,2-oxazole-4-carboxylate | TCI[3] |

| CAS Number | 500348-26-5 | TCI[3] |

| Molecular Formula | C6H7NO4 | TCI[3], PubChem[4] |

| Molecular Weight | 157.12 g/mol | PubChem[4] |

| Topological Polar Surface Area | 65 Ų (for oxo- form) | PubChem[4] |

| Hydrogen Bond Donor Count | 0 (for oxo- form) | PubChem[4] |

| Hydrogen Bond Acceptor Count | 5 (for oxo- form) | PubChem[4] |

The physicochemical properties in Table 1, particularly the polar surface area and hydrogen bonding characteristics, are critical predictors of a molecule's behavior in biological systems, influencing factors like membrane permeability and receptor binding.

Synthesis Methodology: A Mechanistic Approach

The synthesis of substituted isoxazoles like this compound is a well-established area of organic chemistry. A common and effective strategy involves the condensation of a β-ketoester derivative with hydroxylamine. A patent for a related compound, ethyl 5-methylisoxazole-4-carboxylate, outlines a robust, two-step process suitable for industrial scale-up, which can be adapted for this synthesis.[5]

The general principle involves creating an electrophilic intermediate from a β-dicarbonyl compound, which then undergoes cyclization with hydroxylamine.

Diagram 1: Generalized Synthesis Pathway

Below is a conceptual workflow for the synthesis, starting from readily available starting materials.

Caption: Generalized two-step synthesis of the target isoxazole.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established methods for analogous compounds.[1][5]

PART A: Synthesis of Diethyl 2-(ethoxymethylene)malonate

-

Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Charging: Charge the flask with triethyl orthoformate, diethyl malonate, and a catalytic amount of anhydrous zinc chloride.

-

Reaction Initiation: Add acetic anhydride dropwise while stirring. The addition is exothermic and should be controlled.

-

Heating and Reflux: Heat the mixture under reflux for several hours. The progress can be monitored by TLC or GC to ensure the consumption of starting materials.

-

Work-up and Purification: After cooling, the reaction mixture is typically purified by fractional distillation under reduced pressure to isolate the diethyl 2-(ethoxymethylene)malonate intermediate.

PART B: Cyclization to form this compound

-

Base Preparation: In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol. This is a highly reactive base and must be handled under anhydrous conditions to prevent hydrolysis.

-

Hydroxylamine Addition: Add hydroxylamine hydrochloride to the sodium ethoxide solution. This in-situ formation of free hydroxylamine is a common and effective technique.

-

Cyclization Reaction: Cool the hydroxylamine solution in an ice bath and add the diethyl 2-(ethoxymethylene)malonate intermediate dropwise. The isoxazole ring forms via a nucleophilic attack followed by cyclization and elimination of ethanol.

-

Acidification and Isolation: After the reaction is complete, carefully acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product can be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Applications in Drug Discovery and Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the reactive sites on the isoxazole ring, which allow for the introduction of various functional groups to modulate biological activity.

-

Pharmaceutical Development: It serves as a scaffold for creating derivatives with anti-inflammatory and analgesic properties.[2] The isoxazole core is a bioisostere for other five-membered rings, allowing chemists to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Agrochemical Synthesis: The compound is an intermediate in the synthesis of modern herbicides and fungicides.[2] The isoxazole moiety can confer potent biological activity against weeds and fungal pathogens, contributing to enhanced crop protection.

Quality Control and Characterization Workflow

Ensuring the purity and identity of the synthesized compound is paramount. A standard workflow for characterization is outlined below.

Diagram 2: Post-Synthesis Characterization Workflow

Caption: Standard workflow for purification and analysis.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The proton NMR will show characteristic signals for the ethyl group (a triplet and a quartet) and protons on the isoxazole ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C6H7NO4.[4]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >98% for use in further synthetic steps.

Conclusion

This compound is a foundational building block in synthetic chemistry. Its straightforward, high-yield synthesis and the chemical versatility of the isoxazole ring make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and analytical characterization is essential for leveraging its full potential in the creation of novel, high-value molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound|CAS 500348-26-5|TCIJT|製品詳細 [tci-chemical-trading.com]

- 4. Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate | C6H7NO4 | CID 3292775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Properties of Ethyl 5-Hydroxy-4-isoxazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxy-4-isoxazolecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its isoxazole core is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this specific isomer. A key focus of this document is the exploration of the tautomeric nature of the 5-hydroxyisoxazole moiety, a critical consideration for its reactivity and interaction with biological targets. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic use of this versatile building block.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, are a cornerstone in modern medicinal chemistry.[4][5] The unique electronic properties and structural features of the isoxazole ring allow it to act as a versatile pharmacophore, engaging in a variety of interactions with biological macromolecules. The incorporation of an isoxazole moiety can enhance a molecule's physicochemical properties, such as metabolic stability and oral bioavailability, making it a favored structural motif in drug design.[6] The isoxazole core is present in a wide array of approved drugs, demonstrating its therapeutic relevance across different disease areas, including anti-inflammatory, antimicrobial, and anticancer agents.[3][5]

This compound, with its specific substitution pattern, presents a unique set of properties that make it a valuable tool for drug discovery professionals. The presence of the hydroxyl and ester functionalities offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[7][8]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a five-membered isoxazole ring substituted with a hydroxyl group at the 5-position and an ethyl carboxylate group at the 4-position.

Tautomerism: A Critical Consideration

A crucial aspect of the molecular structure of 5-hydroxyisoxazoles is the existence of tautomeric forms. The molecule can exist in equilibrium between the aromatic 5-hydroxy form and the non-aromatic 5-oxo (or isoxazolone) form.[9] Theoretical studies on 5-hydroxyisoxazole suggest that the CH (keto) tautomer is the dominant form in aqueous solution.[10] This tautomeric equilibrium is highly dependent on the solvent, pH, and the nature of other substituents on the ring.[9] The predominance of one tautomer over the other has significant implications for the molecule's reactivity, hydrogen bonding capabilities, and ultimately, its biological activity.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 500348-26-5 | [11] |

| Molecular Formula | C₆H₇NO₄ | [11] |

| Molecular Weight | 157.12 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in common organic solvents | |

| SMILES | CCOC(=O)C1=CNOC1=O | |

| InChI | InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-7-11-6(4)9/h3,7H,2H2,1H3 |

Synthesis of this compound

The synthesis of 5-hydroxyisoxazoles is often achieved through the condensation of a β-ketoester with hydroxylamine. A plausible and efficient synthetic route to this compound involves the reaction of diethyl 2-(ethoxymethylene)-3-oxobutanedioate with hydroxylamine hydrochloride. This method is adapted from a known procedure for a similar compound, ethyl 5-methylisoxazole-4-carboxylate.[12]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is a proposed adaptation based on the synthesis of a structurally related compound.[12] Optimization may be required to achieve high yields and purity.

Materials:

-

Diethyl 2-(ethoxymethylene)-3-oxobutanedioate

-

Hydroxylamine hydrochloride

-

Inorganic base (e.g., sodium acetate, sodium hydroxide)

-

Organic solvent (e.g., ethanol, methanol)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(ethoxymethylene)-3-oxobutanedioate in the chosen organic solvent.

-

Addition of Hydroxylamine: Prepare an aqueous solution of hydroxylamine hydrochloride and the inorganic base. Add this solution dropwise to the flask containing the starting ester at room temperature. The use of an inorganic base is to neutralize the HCl and generate free hydroxylamine in situ.

-

Reaction: Stir the reaction mixture at room temperature or gentle heating for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, neutralize the mixture with a suitable acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Rationale for Experimental Choices:

-

Solvent: The choice of a protic solvent like ethanol or methanol is common for this type of condensation reaction as it helps to solubilize the reactants and facilitate the reaction.

-

Base: An inorganic base is used to liberate the free hydroxylamine from its hydrochloride salt, which is the reactive species in the cyclization reaction.

-

Temperature: The reaction is typically carried out at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.

Molecular Characterization

Due to the limited availability of published spectroscopic data for this compound, the following characterization is based on expected values and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the proton on the isoxazole ring, and a broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the carbons of the ethyl group. The chemical shifts of the ring carbons will be indicative of the electronic environment within the heterocycle.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the isoxazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The expected molecular ion peak [M]⁺ would be at m/z 157.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is largely dictated by its functional groups and the tautomeric nature of the 5-hydroxyisoxazole ring.

Chemical Reactivity

-

Acylation/Alkylation of the Hydroxyl Group: The hydroxyl group can be acylated or alkylated to introduce a variety of substituents, allowing for the synthesis of a library of derivatives for SAR studies.

-

Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used as a handle for further modifications.

-

Reactions of the Isoxazole Ring: The isoxazole ring itself can undergo various transformations, although it is generally considered to be a stable aromatic system.

Role in Drug Design

The 5-hydroxy-4-isoxazolecarboxylate scaffold is a valuable starting point for the design of novel therapeutic agents. The ability to easily modify the hydroxyl and ester groups allows for the fine-tuning of a molecule's properties to optimize its interaction with a biological target.[6] The tautomeric nature of the 5-hydroxyisoxazole moiety can be exploited to design molecules that can exist in different forms, potentially leading to enhanced binding affinity or improved pharmacokinetic properties.

The isoxazole ring can act as a bioisostere for other functional groups, such as a carboxylic acid or an amide, which can be a useful strategy to overcome issues with metabolic instability or poor cell permeability.[13]

Conclusion

This compound is a heterocyclic building block with significant potential in the field of drug discovery. Its unique molecular structure, characterized by the presence of a tautomeric 5-hydroxyisoxazole ring and versatile functional groups, makes it an attractive scaffold for the synthesis of novel bioactive compounds. A thorough understanding of its synthesis, physicochemical properties, and reactivity is crucial for its effective utilization in medicinal chemistry. This technical guide has provided a comprehensive overview of this important molecule, highlighting the key aspects that researchers and scientists should consider when incorporating it into their drug design and development programs. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Synthesis and biological evaluation of novel 5-hydroxylaminoisoxazole derivatives as lipoxygenase inhibitors and metabolism enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. ijcrt.org [ijcrt.org]

- 4. rsc.org [rsc.org]

- 5. ijpca.org [ijpca.org]

- 6. longdom.org [longdom.org]

- 7. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]

- 8. publications.ashp.org [publications.ashp.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. This compound|CAS 500348-26-5|TCIJT|製品詳細 [tci-chemical-trading.com]

- 12. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of Ethyl 5-Hydroxy-4-isoxazolecarboxylate

An In-depth Technical Guide to the

Abstract

Ethyl 5-hydroxy-4-isoxazolecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its chemical behavior and biological activity are intrinsically linked to a fascinating and sensitive tautomeric equilibrium. This guide provides a comprehensive technical overview of this equilibrium, detailing the structural characteristics of the tautomers, the physicochemical factors governing their interconversion, and robust analytical methodologies for their characterization. Authored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven experimental protocols to offer a complete understanding of this dynamic molecular system.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The ability of a molecule to exist in multiple forms can dramatically influence its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and molecular shape. These properties, in turn, dictate pharmacokinetic and pharmacodynamic profiles, such as membrane permeability, receptor binding affinity, and metabolic stability.

This compound stands as a prime example of such a system. It primarily exists as an equilibrium between two tautomeric forms: the aromatic 5-hydroxyisoxazole form (often referred to as the 'enol' or 'OH' form) and the non-aromatic isoxazol-5(2H)-one form (the 'keto' or 'oxo' form). The prevalence of one tautomer over the other is not fixed but is dictated by a delicate balance of environmental factors, making a thorough understanding of this equilibrium essential for predictable and optimized molecular design.

The Tautomeric Equilibrium: A Structural Perspective

The interconversion between the two primary tautomers involves the migration of a proton between the oxygen at the C5 position and the nitrogen at the N2 position of the isoxazole ring.

-

5-Hydroxyisoxazole Form (5-OH): This tautomer features a fully aromatic isoxazole ring. The hydroxyl group at C5 is phenolic in nature, and the aromaticity confers a degree of inherent stability.

-

Isoxazol-5(2H)-one Form (5-oxo): This tautomer, a lactam, contains a carbonyl group at the C5 position and a proton on the N2 nitrogen. While it lacks the aromaticity of the 5-OH form, the amide-like functionality has distinct electronic and hydrogen-bonding characteristics.

Theoretical studies on related isoxazolone systems also suggest the potential for a third tautomer, the isoxazol-5(4H)-one ('CH' form), where the proton resides at the C4 position. While often found to be the most stable form in gas-phase computational models for parent isoxazolones, its contribution in solution for the title compound is generally considered minor compared to the OH and NH forms and will not be the primary focus of this guide[1][2].

Caption: The primary tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Preference

The position of the tautomeric equilibrium (Keq) is not static. It is highly responsive to the chemical environment, a critical consideration for both chemical synthesis and biological assays.

Solvent Effects

Solvent polarity and hydrogen-bonding capability are the most significant external factors. The general trend follows that the proportion of the more polar tautomer increases with the polarity of the solvent.

-

Nonpolar Aprotic Solvents (e.g., Chloroform, Toluene): In these environments, the less polar, aromatic 5-OH form, which can be stabilized by intramolecular hydrogen bonding, is often favored.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors. They can solvate the N-H proton of the 5-oxo form, shifting the equilibrium towards this more polar tautomer. Studies on related isoxazol-5-ones show that the proportion of the oxo (NH) form increases with solvent polarity.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors, strongly solvating and stabilizing the polar 5-oxo tautomer. Theoretical studies on the parent 5-hydroxyisoxazole predict that the oxo form is dominant in aqueous solution.

Table 1: Expected Tautomeric Preference in Various Solvents

| Solvent Class | Representative Solvent | H-Bonding Capability | Expected Predominant Tautomer | Rationale |

|---|---|---|---|---|

| Nonpolar Aprotic | Chloroform-d (CDCl₃) | Weak | 5-Hydroxy (OH) | Favors less polar, intramolecularly H-bonded species. |

| Polar Aprotic | DMSO-d₆ | H-Bond Acceptor | Isoxazol-5-one (5-oxo) | Strong solvation of the N-H proton stabilizes the polar keto form. |

| Polar Protic | Methanol-d₄ / D₂O | Donor & Acceptor | Isoxazol-5-one (5-oxo) | Strong H-bonding network provides maximum stabilization for the polar keto form. |

pH and Ionization

The acidity of the protons involved in the tautomerism (the C5-OH and the N2-H) plays a crucial role. The vicinal oxygen atom and double bond make the proton on the isoxazole ring relatively acidic. In the presence of a base, the molecule can be deprotonated to form a resonance-stabilized anion. This deprotonation effectively removes the 5-OH and 5-oxo forms from the equilibrium, favoring the anionic state, which has significant charge delocalization across the O-C-C-C=O system. The crystal structure of the hydroxylammonium salt of the core ring system confirms the profound effect of deprotonation on the ring's geometry, notably lengthening the N-O bond[3].

Experimental Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the direct observation and quantification of tautomers in solution, as the interconversion is typically slow on the NMR timescale.

Caption: Experimental workflow for the NMR-based analysis of tautomeric equilibrium.

Protocol: Quantitative ¹H NMR Spectroscopy

This protocol provides a self-validating system for determining the tautomeric ratio. The key to trustworthiness in this experiment is ensuring the system is at equilibrium and that the NMR acquisition parameters are set for accurate quantification, not just qualitative analysis.

I. Materials & Equipment

-

This compound

-

Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (≥300 MHz)

II. Sample Preparation

-

Accurately weigh 10-20 mg of the compound.

-

Dissolve the sample in ~0.7 mL of the chosen deuterated solvent directly in an NMR tube.

-

Cap the tube and invert several times to ensure homogeneity.

-

Allow the solution to stand for at least 10 minutes before analysis to ensure the tautomeric equilibrium has been established in that specific solvent.

III. NMR Data Acquisition

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

-

Expertise Insight - The Causality of Parameter Choice: Standard ¹H NMR parameters are designed for speed and are often inadequate for quantification. The crucial parameter is the relaxation delay (d1) . Protons in different chemical environments (e.g., an acidic OH proton vs. an NH proton) have different spin-lattice relaxation times (T₁). To get an integral value that accurately reflects the population of each proton, you must wait long enough between pulses for all protons to fully relax back to their equilibrium state. A delay of 5 times the longest T₁ is standard. For tautomeric systems with potentially exchangeable protons, a conservative d1 of 15-30 seconds is recommended. Failure to do this is a common source of error, leading to an underestimation of slowly relaxing protons.

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle and the appropriate relaxation delay.

IV. Data Processing and Analysis

-

Apply Fourier transformation, phase correction, and a careful baseline correction to the acquired spectrum.

-

Identify the characteristic, non-overlapping signals for each tautomer.

-

5-oxo Tautomer: Look for a signal corresponding to the N-H proton . This is often a broad singlet in the δ 9.0-12.0 ppm range, though its position and broadness are highly dependent on solvent and concentration. The C3-H proton will also have a characteristic chemical shift.

-

5-Hydroxy Tautomer: Look for a signal corresponding to the O-H proton . This can be a very broad signal, sometimes difficult to distinguish from the baseline, often in the δ 10.0-14.0 ppm range.

-

-

Integrate the chosen signals. Let the integral for the 5-oxo form be Ioxo and for the 5-OH form be IOH.

-

Calculate the mole fractions and the equilibrium constant:

-

% 5-oxo = [ Ioxo / (Ioxo + IOH) ] × 100

-

% 5-OH = [ IOH / (Ioxo + IOH) ] × 100

-

Keq = [5-oxo] / [5-OH] = Ioxo / IOH

-

Expected Spectroscopic Signatures

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for Tautomer Identification (Note: These are estimated ranges based on related heterocyclic structures. Actual values must be determined experimentally.)

| Tautomer | Key Signal | Nucleus | Expected δ (ppm) | Rationale |

|---|---|---|---|---|

| 5-oxo | Carbonyl Carbon | ¹³C | 165 - 175 | Characteristic chemical shift for a lactam/amide carbonyl carbon. |

| Ring N-H | ¹H | 9.0 - 12.0 (broad) | Deshielded proton attached to nitrogen in a conjugated system. | |

| Ring C3 -H | ¹H | ~8.0 - 8.5 | Proton on a C=N double bond. | |

| 5-Hydroxy | Enolic Carbon | ¹³C | 155 - 165 | C-OH carbon in an aromatic, electron-rich system. |

| Hydroxyl Proton | ¹H | 10.0 - 14.0 (v. broad) | Acidic, hydrogen-bonded proton. Often exchanges and may be difficult to observe. |

| | Ring C3 -H | ¹H | ~8.5 - 9.0 | Aromatic proton, potentially deshielded relative to the oxo form. |

Synthetic Pathways and Implications for Reactivity

The tautomeric nature of this compound dictates its reactivity. Different tautomers will react preferentially with different classes of reagents.

A common synthetic route to this isoxazole core involves the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydroxylamine. This reaction proceeds via a Michael addition followed by cyclization and dehydration, highlighting the versatility of β-ketoester derivatives in heterocyclic synthesis.

Caption: Logical relationship between environmental factors and molecular properties.

The reactivity is a direct consequence of the available nucleophilic/electrophilic sites in each tautomer:

-

Reactions with Electrophiles: The 5-oxo form possesses a nucleophilic nitrogen atom. Therefore, reactions like N-alkylation or N-acylation are expected to occur under conditions that favor this tautomer (e.g., polar solvents, in the presence of a non-nucleophilic base). Conversely, the 5-OH form presents a nucleophilic oxygen, potentially leading to O-acylation or O-alkylation under different conditions.

-

Reactions as a Nucleophile: The deprotonated anion is a soft nucleophile. Its reaction with electrophiles can occur at multiple sites (N, O, or C4), and the regioselectivity will depend on the nature of the electrophile (hard vs. soft) and the reaction conditions.

Conclusion

The tautomerism of this compound is a prime example of how subtle structural changes, driven by environmental factors, can have significant chemical consequences. For scientists in drug discovery and development, recognizing and controlling this equilibrium is not merely an academic exercise. It is a prerequisite for understanding structure-activity relationships, ensuring reproducible biological data, and designing molecules with predictable behavior. The application of quantitative NMR spectroscopy, guided by the robust protocols outlined herein, provides the essential tool for characterizing and harnessing the dynamic nature of this important heterocyclic scaffold.

References

Spectroscopic Characterization of Ethyl 5-Hydroxy-4-isoxazolecarboxylate: A Technical Guide

Introduction: The Challenge of a Tautomeric System

Ethyl 5-Hydroxy-4-isoxazolecarboxylate (CAS 500348-26-5) is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Spectroscopic analysis is the cornerstone of its structural verification and quality control. However, a superficial examination of this molecule's name belies a critical chemical feature: prototropic tautomerism. The "5-hydroxy" isoxazole form exists in a dynamic equilibrium with its more stable keto tautomers, the 2,5-dihydro-5-oxo and 4,5-dihydro-5-oxo forms.[2][3] This equilibrium is highly sensitive to the compound's physical state (solid vs. solution) and the polarity of the solvent, profoundly influencing all spectroscopic data.[4]

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, focusing on how to interpret the spectra to identify the molecule and understand its dominant tautomeric state.

Figure 1: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomeric Ratios

NMR is arguably the most powerful tool for elucidating the tautomeric equilibrium in solution. The choice of solvent is a critical experimental parameter; deuterated polar solvents like DMSO-d₆ may stabilize one form over another compared to non-polar solvents like CDCl₃.[4]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice is critical, as solvent polarity can shift the tautomeric equilibrium.

-

Instrument Setup: Utilize a 400 MHz (or higher) spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a proton-decoupled experiment with at least 1024 scans is recommended due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide the clearest evidence of the tautomeric mixture. The presence and integration of key signals—the enolic -OH, the lactam -NH, and the ring methine/methylene protons—allow for the direct observation and quantification of the different forms.

| Assignment | Tautomer A (5-Hydroxy) | Tautomer B (NH-Keto) | Tautomer C (CH-Keto) | Justification |

| -CH₂-CH₃ (quartet) | ~4.2 ppm | ~4.2 ppm | ~4.2 ppm | Typical ethyl ester methylene protons. |

| -CH₂-CH₃ (triplet) | ~1.3 ppm | ~1.3 ppm | ~1.3 ppm | Typical ethyl ester methyl protons. |

| Ring C3-H (singlet) | ~8.0-8.5 ppm | - | - | Aromatic-like proton on the isoxazole ring. |

| Ring C4-H (singlet) | - | ~8.0-8.5 ppm | - | Olefinic proton adjacent to C=O and C=N. |

| Ring C4-H (triplet/multiplet) | - | - | ~4.0-4.5 ppm | Aliphatic proton coupled to adjacent CH₂ group. |

| Ring C3-H₂ (doublet/multiplet) | - | - | ~3.0-3.5 ppm | Methylene group in the dihydroisoxazole ring. |

| -OH (broad singlet) | ~9.0-11.0 ppm | - | - | Exchangeable, acidic enolic proton. |

| -NH (broad singlet) | - | ~10.0-12.0 ppm | - | Exchangeable, acidic lactam proton.[1] |

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Tautomers.

Predicted ¹³C NMR Spectral Data

Carbon NMR complements the proton data, providing definitive evidence for the carbonyl and ring carbons that differ significantly between tautomers.

| Assignment | Tautomer A (5-Hydroxy) | Tautomer B (NH-Keto) | Tautomer C (CH-Keto) | Justification |

| Ester C=O | ~165 ppm | ~165 ppm | ~165 ppm | Standard ester carbonyl carbon. |

| Ring C5=O | - | ~170-175 ppm | ~170-175 ppm | Lactam/Keto carbonyl carbon. |

| Ring C5-OH | ~160-165 ppm | - | - | Enolic carbon, deshielded by oxygen. |

| Ring C3 | ~150 ppm | ~95-105 ppm | ~35-45 ppm | Shift changes dramatically with hybridization (sp² vs sp³). |

| Ring C4 | ~95-105 ppm | ~150-155 ppm | ~60-70 ppm | Shift changes dramatically with hybridization (sp² vs sp³). |

| -CH₂-CH₃ | ~61 ppm | ~61 ppm | ~61 ppm | Ethyl ester methylene carbon. |

| -CH₂-CH₃ | ~14 ppm | ~14 ppm | ~14 ppm | Ethyl ester methyl carbon. |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups that define each tautomer, particularly in the solid state. The presence or absence of characteristic O-H, N-H, and C=O stretching vibrations provides a clear fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Background Scan: Acquire a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio spectrum.

-

Data Analysis: Identify the key vibrational frequencies and compare them to known values for the functional groups of interest.

Predicted IR Absorption Bands

| Vibrational Mode | Tautomer A (5-Hydroxy) | Tautomer B/C (Keto) | Justification |

| O-H Stretch | 3200-3400 cm⁻¹ (broad) | Absent | Characteristic of the hydroxyl group. |

| N-H Stretch | Absent | 3100-3300 cm⁻¹ (medium) | Characteristic of the lactam N-H group (Tautomer B). |

| C-H Stretch (sp²) | ~3100 cm⁻¹ | ~3100 cm⁻¹ | Aromatic/olefinic C-H. |

| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ | Aliphatic C-H from the ethyl group. |

| Ester C=O Stretch | ~1720-1740 cm⁻¹ | ~1720-1740 cm⁻¹ | Conjugated ester carbonyl. |

| Ring C=O Stretch | Absent | ~1670-1690 cm⁻¹ | Lactam/Keto carbonyl, typically at a lower frequency than esters.[5] |

| C=N / C=C Stretch | ~1600-1650 cm⁻¹ | ~1600-1650 cm⁻¹ | Ring double bonds. |

Table 3: Predicted Key IR Frequencies (cm⁻¹).

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound, which is identical for all tautomers. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. The fragmentation pattern observed in MS/MS experiments can offer further structural insights.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺. The molecular formula is C₆H₇NO₄, giving a monoisotopic mass of 157.0375 Da. The expected [M+H]⁺ ion would be at m/z 158.0448.

-

Tandem MS (MS/MS): If desired, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Fragmentation Pathway

A logical fragmentation pathway for the protonated molecule involves the neutral loss of common functional groups. The stability of the resulting fragment ions provides clues about the original structure.

Figure 2: A plausible fragmentation pathway for this compound.

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on integrating data from all three techniques. The causality behind this workflow ensures unambiguous identification and an understanding of the compound's behavior.

Figure 3: Logical workflow for the complete spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is an excellent case study in the importance of understanding fundamental chemical principles like tautomerism. A simple mass spectrum will confirm the molecular formula, but it provides no insight into the dominant structural form. IR spectroscopy offers a rapid assessment, particularly of the solid-state structure, by identifying key O-H, N-H, or C=O bonds. Ultimately, NMR spectroscopy in various solvents is the definitive technique, allowing for the unambiguous identification and quantification of the different tautomers in solution. By integrating these techniques according to a logical workflow, researchers can achieve a complete and accurate structural elucidation of this versatile heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose | MDPI [mdpi.com]

Solubility of Ethyl 5-Hydroxy-4-isoxazolecarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 5-Hydroxy-4-isoxazolecarboxylate in Organic Solvents

Foreword: A Framework for Characterization

The therapeutic potential of isoxazole derivatives is a subject of significant interest in medicinal chemistry and drug development, with applications ranging from anticancer to anti-inflammatory agents.[1] this compound, a specific scaffold within this class, presents a unique profile of functional groups that govern its physicochemical properties. A thorough understanding of its solubility is a critical prerequisite for any formulation, purification, or drug delivery strategy.[2]

To date, specific experimental solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature. This guide, therefore, serves a dual purpose: it is both a theoretical exploration of the factors expected to govern the solubility of this compound and a practical, field-proven manual for researchers to systematically determine this crucial parameter. We will proceed from first principles, analyzing the molecular structure to predict its behavior, and then detail a robust experimental workflow for its quantitative characterization.

Molecular Structure Analysis and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility characteristics.[3] The principle of "like dissolves like" serves as a foundational guide, suggesting that polar molecules will dissolve in polar solvents, and non-polar molecules in non-polar solvents.[4][5]

The structure of this compound possesses several key features:

-

An Isoxazole Ring: A five-membered aromatic heterocycle containing both nitrogen and oxygen, contributing to the molecule's polarity.

-

A Hydroxyl Group (-OH) at position 5: This group is a potent hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar protic solvents like alcohols.[4]

-

An Ethyl Ester Group (-COOCH₂CH₃) at position 4: The carbonyl oxygen acts as a hydrogen bond acceptor, while the ethyl chain introduces a degree of non-polar character.

The Critical Role of Tautomerism

A crucial consideration for 5-hydroxyisoxazoles is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the 'hydroxy' (enol) form and two possible 'keto' forms. This equilibrium is highly dependent on the solvent environment.

Caption: Potential tautomeric forms of this compound.

The dominant tautomer in a given solvent will significantly impact solubility, as each form presents a different polarity profile and hydrogen bonding capacity. For instance, the keto forms may exhibit stronger dipole-dipole interactions, while the enol form is a better hydrogen bond donor.

Predicted Solubility Profile

Based on this structural analysis, we can formulate a hypothesis regarding its solubility in different solvent classes:

| Solvent Class | Representative Solvents | Predicted Interaction & Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Solvents act as strong hydrogen bond acceptors for the solute's -OH group. Strong dipole-dipole interactions are also expected.[6] |

| Moderately Polar | Ethyl Acetate, Acetone | Moderate | The ester and ketone functionalities can act as hydrogen bond acceptors, but the overall polarity is lower than aprotic solvents. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity from the hydroxyl, ester, and isoxazole moieties will be mismatched with non-polar solvents, leading to poor solvation. |

A Systematic Workflow for Experimental Solubility Determination

The following section outlines a comprehensive and self-validating workflow for accurately determining the thermodynamic solubility of this compound.

Caption: Experimental workflow for solubility determination and thermodynamic analysis.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is considered the 'gold standard' for determining thermodynamic solubility due to its accuracy and direct measurement of a saturated solution at equilibrium.[7]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a defined temperature.

Materials:

-

Purified this compound (>99% purity)

-

High-purity organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[5]

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25.0 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or other appropriate method to determine the concentration of the dissolved compound.

Thermodynamic Analysis of Solubility Data

By measuring solubility at several different temperatures, one can derive key thermodynamic parameters that describe the dissolution process, including the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of solution.[8][9]

The van't Hoff equation provides the relationship between the mole fraction solubility (x) and temperature (T):

ln(x) = - (ΔH°/R) * (1/T) + (ΔS°/R)

where R is the ideal gas constant.

Caption: Idealized van't Hoff plot for determining thermodynamic parameters.

Procedure for Thermodynamic Analysis:

-

Data Collection: Experimentally determine the mole fraction solubility (x) of the compound in a chosen solvent at a minimum of four different temperatures (e.g., 288.15 K, 298.15 K, 308.15 K, 318.15 K).

-

Data Transformation: Calculate ln(x) for each solubility value and 1/T for each temperature in Kelvin.

-

Graphical Analysis: Plot ln(x) on the y-axis versus 1/T on the x-axis. The data should yield a linear relationship.

-

Parameter Calculation:

-

Perform a linear regression on the data points.

-

The enthalpy of solution (ΔH°) can be calculated from the slope of the line (Slope = -ΔH°/R). A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature.[5][9]

-

The entropy of solution (ΔS°) can be calculated from the y-intercept (Intercept = ΔS°/R).

-

This analysis provides profound insight into the driving forces of the dissolution process. For example, an enthalpy-driven process suggests that favorable solute-solvent interactions are the dominant factor, while an entropy-driven process might be influenced by the disruption of the solvent's structure upon dissolution.[10]

Conclusion and Forward Outlook

While specific quantitative data for the solubility of this compound remains to be published, this guide provides a robust theoretical and experimental framework for its determination. By understanding the molecule's structural features, particularly its capacity for hydrogen bonding and tautomerism, researchers can make informed decisions about solvent selection. The detailed experimental workflow, centered on the reliable shake-flask method and subsequent thermodynamic analysis, offers a clear path to generating high-quality, reproducible solubility data. This data is not merely a set of numbers; it is a fundamental dataset that will underpin all future development efforts, from process chemistry and purification to the formulation of effective drug delivery systems.

References

- 1. Targeting hematological malignancies with isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 4. youtube.com [youtube.com]

- 5. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Stability and degradation of Ethyl 5-Hydroxy-4-isoxazolecarboxylate

An In-depth Technical Guide to the Stability and Degradation of Ethyl 5-Hydroxy-4-isoxazolecarboxylate

Authored by a Senior Application Scientist

Introduction: The Isoxazole Moiety in Drug Discovery and the Importance of Stability Assessment

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to participate in various biological interactions.[1][2] this compound, as a functionalized isoxazole, represents a key building block or a potential active pharmaceutical ingredient (API). Its stability profile is a critical determinant of its viability in drug development, influencing its synthesis, formulation, storage, and ultimately, its safety and efficacy.

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of this compound. We will delve into the intrinsic chemical liabilities of the molecule, propose likely degradation mechanisms under various stress conditions, and present detailed protocols for conducting forced degradation studies in line with regulatory expectations.[3] This document is intended for researchers, scientists, and drug development professionals to establish a robust understanding of the molecule's stability and to design effective strategies for its analytical characterization.

Molecular Structure and Intrinsic Chemical Liabilities

The chemical structure of this compound contains several functional groups that are susceptible to degradation:

-

The Isoxazole Ring: The N-O bond within the isoxazole ring is inherently weak and can be a focal point for degradation.[4][5] This bond is susceptible to cleavage under photolytic and potentially thermal and hydrolytic stress.

-

The Ester Group: The ethyl carboxylate moiety is prone to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.

-

The 5-Hydroxy Group: This group influences the electronic properties of the isoxazole ring and can participate in tautomerization. 5-Hydroxyoxazole-4-carboxylic acid derivatives have been reported to be unstable towards hydrolytic ring-opening and decarboxylation.[6]

Based on these structural features, we can anticipate several potential degradation pathways that need to be investigated.

Predicted Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products and to establish the degradation pathways of a drug substance.[3] Below are the predicted primary degradation pathways for this compound.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[3] For this compound, hydrolysis can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary target for hydrolysis will be the ethyl ester, leading to the formation of 5-Hydroxy-4-isoxazolecarboxylic acid. Depending on the severity of the conditions, the isoxazole ring itself may also undergo acid-catalyzed ring opening.[7]

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the ester hydrolysis will be significantly accelerated. Additionally, the acidity of the 5-hydroxy proton may lead to ring-opening reactions, which are a known instability for this class of compounds.[6]

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents. The electron-rich isoxazole ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides. The specific degradation products will depend on the oxidizing agent used.

Photodegradation

The isoxazole ring is known to be photoreactive.[1] Upon exposure to UV light, the weak N-O bond can cleave, leading to a cascade of rearrangements.[4][5] A likely pathway involves the formation of a highly reactive azirine intermediate, which can then rearrange to an oxazole or react with other molecules.[1] The extent of photodegradation can be influenced by pH.[8]

Thermal Degradation

At elevated temperatures, the molecule may undergo thermal decomposition. While isoxazolines have been shown to decompose at very high temperatures (160–280°C)[9], milder conditions relevant to pharmaceutical storage and processing should also be investigated for more subtle degradation. Potential thermal degradation pathways could involve decarboxylation or ring cleavage.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Predicted degradation pathways of this compound under various stress conditions.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to systematically evaluate the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of relevant stability issues.[10][11]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). This stock solution will be used for all stress studies.

Hydrolytic Degradation Protocol

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 8 hours.

-

At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the mixture at 60°C for 48 hours.

-

At appropriate time points, withdraw an aliquot and dilute with mobile phase.

-

Oxidative Degradation Protocol

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with mobile phase.

Photolytic Degradation Protocol

-

Expose a solution of the drug substance (in a photostable, transparent container) to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter of UV and visible light, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

At the end of the exposure period, analyze the sample.

Thermal Degradation Protocol

-

Place the solid drug substance in a thermostatically controlled oven at 70°C for 7 days.

-

At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute it to a known concentration for analysis.

The following diagram outlines the experimental workflow for the forced degradation studies.

References

- 1. Isoxazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]

The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its electronic distribution and ability to participate in various non-covalent interactions, render it a versatile building block for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the diverse biological activities of isoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Authored from the perspective of a Senior Application Scientist, this document delves into the mechanisms of action, structure-activity relationships (SAR), and detailed, field-proven experimental protocols to empower researchers in their quest for new and effective pharmaceuticals.

The Allure of the Isoxazole Nucleus in Medicinal Chemistry

The isoxazole moiety is not merely a passive structural element; it actively contributes to the pharmacological profile of a molecule. Its features include:

-

Electronic Versatility : The nitrogen and oxygen heteroatoms create a unique electronic landscape, allowing the isoxazole ring to act as a bioisostere for other functional groups, such as esters and amides, thereby influencing pharmacokinetic and pharmacodynamic properties.[1]

-

Metabolic Stability : The aromatic nature of the isoxazole ring often imparts metabolic stability to the parent molecule, a desirable trait in drug candidates.

-

Synthetic Accessibility : A variety of robust and versatile synthetic methodologies have been developed for the construction of the isoxazole ring, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity.[2]

These attributes have led to the incorporation of the isoxazole scaffold into a number of FDA-approved drugs, including the anti-inflammatory agent valdecoxib (a COX-2 inhibitor) and the antirheumatic drug leflunomide, underscoring its clinical significance.[3]

Section 1: Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting a range of cytotoxic and cytostatic effects against various cancer cell lines.[4] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes essential for tumor growth and survival.

Mechanisms of Anticancer Action

The anticancer activity of isoxazole derivatives is frequently attributed to their ability to:

-

Induce Apoptosis : Many isoxazole-containing compounds trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[5]

-

Inhibit Protein Kinases : As small molecule inhibitors, isoxazole derivatives can target the ATP-binding pocket of protein kinases, which are often dysregulated in cancer, leading to the disruption of signaling pathways that control cell proliferation and survival.[6]

-

Disrupt Microtubule Dynamics : Some isoxazole derivatives interfere with the polymerization or depolymerization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Inhibit Other Key Enzymes : Isoxazole-containing molecules have also been shown to inhibit other enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and topoisomerases.[7]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the isoxazole scaffold has provided valuable insights into the structural requirements for potent anticancer activity:

-

Substitution Pattern : The nature and position of substituents on the isoxazole ring and any appended aromatic systems are critical. For instance, in a series of 3,5-diarylisoxazoles, electron-donating groups like methoxy on the phenyl rings were found to enhance anticancer activity.[8]

-

Role of Halogens : The introduction of halogen atoms, such as chlorine and bromine, on aryl substituents can significantly increase cytotoxic effects, likely due to their ability to form halogen bonds and improve pharmacokinetic properties.[2]

-

Impact of Trifluoromethyl Group : The incorporation of a trifluoromethyl (–CF3) group can enhance the anticancer activity of isoxazole-based molecules, as demonstrated by the nearly 8-fold increase in activity against MCF-7 breast cancer cells for a trifluoromethylated analog compared to its non-fluorinated counterpart.[9]

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

| Compound Class | Target/Cell Line | IC50/GI50 (µM) | Reference |

| 3,5-Disubstituted Isoxazole | DU145 (Prostate Cancer) | 0.96 | [8] |

| Isoxazole-Curcumin Derivative | MCF-7 (Breast Cancer) | 3.97 | [4] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 | [9] |

| Betulin-derived Isoxazole | A549 (Lung Cancer) | 11.05 ± 0.88 | [4] |

Experimental Protocols: Synthesis and Anticancer Evaluation

Rationale for Method Selection : Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and cleaner reaction profiles.[10][11] This "green chemistry" approach enhances efficiency and sustainability.[10]

Step-by-Step Protocol :

-

Chalcone Synthesis (Claisen-Schmidt Condensation) :

-

In a flask, dissolve an appropriate acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (20 mL).

-

Add an aqueous solution of sodium hydroxide (40%, 10 mL) dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

-

-

Isoxazole Formation :

-

In a microwave-safe vessel, combine the synthesized chalcone (5 mmol), hydroxylamine hydrochloride (5.5 mmol), and sodium acetate (6 mmol) in absolute ethanol (15 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 200 W) and temperature (e.g., 100°C) for 10-15 minutes.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the isoxazole derivative.

-

Filter the product, wash with water, and purify by recrystallization or column chromatography.

-

Rationale for Method Selection : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[12] It provides a quantitative measure of metabolically active cells, which is often correlated with cell proliferation. While other assays like LDH (lactate dehydrogenase) and SRB (sulforhodamine B) are available, the MTT assay is particularly effective for screening large numbers of compounds due to its simplicity and reproducibility.[13]

Step-by-Step Protocol :

-

Cell Culture and Seeding :

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[14][15]

-

Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare a stock solution of the isoxazole derivative in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations.

-

Remove the old media from the 96-well plates and add 100 µL of the media containing the test compound to each well. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).

-

-

MTT Assay :

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.

-

Rationale for Method Selection : Flow cytometry provides a rapid and quantitative method for analyzing apoptosis at the single-cell level.[16][17] The dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, offering a more detailed picture of the mode of cell death than viability assays alone.[5][18]

Step-by-Step Protocol :

-

Cell Treatment :

-

Seed cells in 6-well plates and treat with the isoxazole derivative at concentrations around its IC50 value for 24-48 hours.

-

-

Cell Staining :

-

Harvest the cells (including floating cells in the media) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis :

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

Create dot plots of FITC (Annexin V) versus PI to distinguish the different cell populations.

-

Caption: Workflow for Synthesis and Anticancer Evaluation of Isoxazole Derivatives.

Section 2: Antimicrobial Activity of Isoxazole Derivatives

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Isoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of novel anti-infective drugs.

Mechanisms of Antimicrobial Action

The antimicrobial effects of isoxazoles are often attributed to their ability to inhibit essential microbial enzymes or disrupt cellular structures. While the precise mechanisms are still under investigation for many derivatives, some proposed targets include enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of isoxazole derivatives is highly dependent on their substitution patterns:

-

Influence of Substituents : The presence of electron-withdrawing groups, such as nitro and chloro, on the phenyl rings of isoxazole derivatives has been shown to enhance antibacterial activity.[19]

-

Role of Aromatic and Halogen Groups : Aromatic substituents and halogen atoms are important for conferring potent antibacterial and antifungal properties.[6]

-

Positional Isomerism : The relative positions of substituents on the isoxazole ring and attached aromatic systems can significantly impact antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiophenyl Pyrazole-Isoxazole | B. subtilis | <50 | [6] |

| 5-Amino-isoxazole-4-carbonitrile | Shigella flexneri | 22 | [6] |

| N3, N5-di(substituted)isoxazole-3,5-diamine | E. coli | 95 | [20] |

| N3, N5-di(substituted)isoxazole-3,5-diamine | S. aureus | 95 | [20] |

Experimental Protocol: Antimicrobial Susceptibility Testing

Rationale for Method Selection : The broth microdilution method is a quantitative and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][21] It is considered a gold standard for susceptibility testing and is amenable to high-throughput screening.[21]

Step-by-Step Protocol :

-

Preparation of Materials :

-

Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).

-

Prepare Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Culture the test microorganisms overnight to obtain a fresh culture.

-

-

Inoculum Preparation :

-

Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the appropriate broth to achieve the final desired concentration.

-

-

Microdilution Plate Setup :

-

Dispense the broth into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the compound stock solution across the wells of the plate.

-

Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

-

Incubation and Interpretation :

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Section 3: Anti-inflammatory Activity of Isoxazole Derivatives

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Anti-inflammatory Action: COX Inhibition